2-(4-Methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-Methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone is an organic compound that belongs to the class of phenoxy compounds It features a methoxyphenoxy group and a piperazine ring substituted with a pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-methoxyphenol and 1-(4-pentan-3-yl)piperazine.
Step 1: The 4-methoxyphenol is reacted with an appropriate halogenating agent (e.g., bromine or chlorine) to form 4-methoxyphenyl halide.
Step 2: The 4-methoxyphenyl halide is then reacted with 1-(4-pentan-3-yl)piperazine in the presence of a base (e.g., potassium carbonate) to form the desired product, 2-(4-methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone.
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a phenol or further to a quinone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives or quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a ligand for certain receptors or enzymes. Its piperazine moiety is often found in bioactive molecules, suggesting potential pharmacological activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of both a phenoxy and a piperazine group suggests it could interact with multiple biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone would depend on its specific application. In a biological context, it might interact with receptors or enzymes through its piperazine ring, which can mimic the structure of neurotransmitters or other biological molecules. The phenoxy group could enhance its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)-1-piperazin-1-ylethanone: Lacks the pentan-3-yl group, potentially altering its biological activity.
2-(4-Chlorophenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone: Substitution of the methoxy group with a chlorine atom could change its reactivity and interactions.
2-(4-Methoxyphenoxy)-1-[4-(methyl)piperazin-1-yl]ethanone: The smaller methyl group might affect its pharmacokinetic properties.
Uniqueness
The unique combination of a methoxyphenoxy group and a pentan-3-yl-substituted piperazine ring in 2-(4-methoxyphenoxy)-1-[4-(pentan-3-yl)piperazin-1-yl]ethanone provides a distinct profile in terms of reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H28N2O3 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-(4-pentan-3-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C18H28N2O3/c1-4-15(5-2)19-10-12-20(13-11-19)18(21)14-23-17-8-6-16(22-3)7-9-17/h6-9,15H,4-5,10-14H2,1-3H3 |
InChI Key |
HPGVWAOAIJEELZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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